2-butoxy-N-(2-cyanophenyl)benzamide
Description
2-Butoxy-N-(2-cyanophenyl)benzamide is a benzamide derivative characterized by a butoxy substituent on the benzoyl ring and a 2-cyanophenyl group attached to the amide nitrogen. Benzamides are widely studied for their applications in medicinal chemistry, material science, and organic synthesis due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3g/mol |
IUPAC Name |
2-butoxy-N-(2-cyanophenyl)benzamide |
InChI |
InChI=1S/C18H18N2O2/c1-2-3-12-22-17-11-7-5-9-15(17)18(21)20-16-10-6-4-8-14(16)13-19/h4-11H,2-3,12H2,1H3,(H,20,21) |
InChI Key |
WUQVARRWGKUTMB-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Key Observations:
- Synthetic Efficiency: The synthesis of N-(2-cyanophenyl)benzamide derivatives typically involves condensation reactions or halogenation-thiocyanate substitution, with yields ranging from 45% to 80% depending on substituent complexity .
- Substituent Effects: Electron-withdrawing groups (e.g., cyano, bromo) enhance reactivity in cycloaddition and nucleophilic substitution reactions, as seen in the formation of polycyclic quinazolinones . In contrast, alkoxy groups (e.g., butoxy in the target compound) may improve solubility and metabolic stability .
- Crystallographic Data: Derivatives like N-(2-cyanophenyl)benzimidoyl isothiocyanate (3) have been structurally validated via IR spectroscopy and crystallography, highlighting the importance of substituent positioning in molecular packing .
Functional and Pharmacological Comparisons
Benzamide derivatives exhibit diverse biological activities influenced by their substituents:
- Neuroleptic Activity: Compounds such as amisulpride and tiapride (structurally distinct but sharing the benzamide core) act as dopamine antagonists, suggesting that 2-butoxy-N-(2-cyanophenyl)benzamide could be explored for CNS-targeted applications if functional groups align with receptor-binding motifs .
- Antimicrobial and Anticancer Potential: Bromo- and cyano-substituted benzamides (e.g., and derivatives) show promise in inhibiting microbial growth or cancer cell proliferation, likely due to halogen-bonding interactions or enzyme inhibition .
Physicochemical and Analytical Profiles
- Solubility and Stability: Alkoxy groups (e.g., butoxy) generally enhance lipophilicity compared to polar cyano or amino substituents, impacting bioavailability. For instance, Rip-B (with dimethoxyphenethyl) exhibits a melting point of 90°C, indicating moderate crystallinity .
- Spectroscopic Identification : 1H/13C NMR and HRMS are standard for characterizing benzamide derivatives, as demonstrated in and .
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